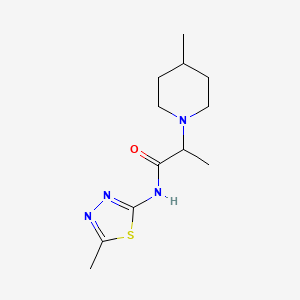
2-(4-methyl-1-piperidinyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Übersicht
Beschreibung
2-(4-methyl-1-piperidinyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as TAK-659 and is a potent inhibitor of protein kinase B (PKB/Akt) and Bruton's tyrosine kinase (BTK). TAK-659 has shown promising results in the treatment of various types of cancers and autoimmune diseases.
Wirkmechanismus
TAK-659 exerts its effects by inhibiting the activity of PKB/Akt and 2-(4-methyl-1-piperidinyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide. PKB/Akt is a protein kinase that plays a key role in cell survival and proliferation. 2-(4-methyl-1-piperidinyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a tyrosine kinase that is involved in B cell receptor signaling. Inhibition of these kinases leads to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects
TAK-659 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activation of B cells and reduce the production of autoantibodies in autoimmune diseases. TAK-659 also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, TAK-659 has been shown to enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using TAK-659 in lab experiments include its potent inhibitory effects on PKB/Akt and 2-(4-methyl-1-piperidinyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide, its ability to induce apoptosis and inhibit cell proliferation, and its potential use in the treatment of various types of cancers and autoimmune diseases.
The limitations of using TAK-659 in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the use of TAK-659 in scientific research. One potential direction is the development of TAK-659 as a therapeutic agent for the treatment of various types of cancers and autoimmune diseases. Another potential direction is the use of TAK-659 in combination with other cancer treatments to enhance their efficacy. Further studies are also needed to determine the safety and efficacy of TAK-659 in humans.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential use in the treatment of various types of cancers and autoimmune diseases. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. TAK-659 has also been shown to enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy.
In addition to its anti-cancer properties, TAK-659 has also shown promise in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. It has been shown to inhibit the activation of B cells and reduce the production of autoantibodies.
Eigenschaften
IUPAC Name |
2-(4-methylpiperidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4OS/c1-8-4-6-16(7-5-8)9(2)11(17)13-12-15-14-10(3)18-12/h8-9H,4-7H2,1-3H3,(H,13,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPVJQNUEMSABF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C)C(=O)NC2=NN=C(S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylpiperidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{3-[(2-furylmethyl)thio]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4651102.png)
![ethyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B4651107.png)
![isopropyl 2-[(cyclopentylcarbonyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4651114.png)
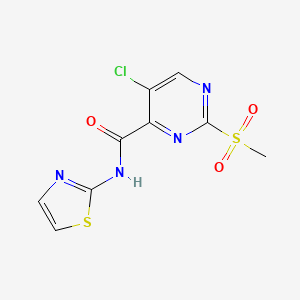
![4-(acetylamino)-N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B4651119.png)
![7-amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B4651120.png)
![N-cyclopentyl-2-({5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4651122.png)
![3-({4-[(4-butylphenyl)sulfonyl]-1-piperazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4651128.png)
![2-ethyl-6,6-dimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4651142.png)
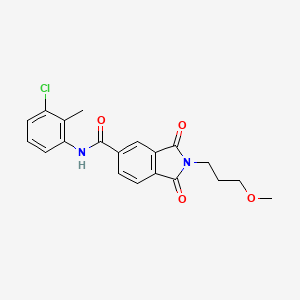
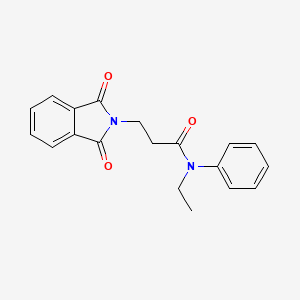
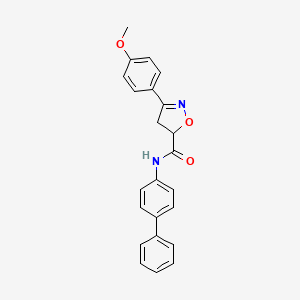
![5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B4651172.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4651174.png)